molecular formula C9H10ClN3 B582907 1H-Indole-5-carboximidamide hydrochloride CAS No. 154022-28-3

1H-Indole-5-carboximidamide hydrochloride

Cat. No.: B582907
CAS No.: 154022-28-3
M. Wt: 195.65
InChI Key: XMZHFVVCMZBMPH-UHFFFAOYSA-N
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Description

1H-Indole-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-5-carboximidamide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole-5-carboxylic acid with an appropriate amidine reagent under acidic conditions to form the desired carboximidamide derivative. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1H-Indole-5-carboximidamide hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1H-Indole-5-carboxamide: Another indole derivative with similar structural features.

    1H-Indole-3-carboximidamide: A related compound with a carboximidamide group at a different position on the indole ring.

Uniqueness: 1H-Indole-5-carboximidamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1H-indole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;/h1-5,12H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZHFVVCMZBMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695831
Record name 1H-Indole-5-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154022-28-3
Record name 1H-Indole-5-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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